Cas no 127378-24-9 ((5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one)

(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazolone derivative characterized by its distinctive mercapto and ethoxybenzylidene functional groups. This compound exhibits potential as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds with biological relevance. The presence of the thiazol-4(5H)-one core and a reactive thiol group enhances its utility in nucleophilic and cyclization reactions. Its structural features may also contribute to applications in medicinal chemistry, including the design of enzyme inhibitors or antimicrobial agents. The ethoxybenzylidene moiety offers additional synthetic flexibility for further functionalization. This compound is typically handled under controlled conditions due to its reactivity.
(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one structure
127378-24-9 structure
Product Name:(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
CAS No:127378-24-9
MF:C12H11NO2S2
MW:265.3512403965
MDL:MFCD04968949
CID:869255
Update Time:2026-04-29

(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Chemical and Physical Properties

Names and Identifiers

    • (E)-5-(3-Ethoxybenzylidene)-2-mercaptothiazol-4(5H)-one
    • (5E)-5-(3-ETHOXYBENZYLIDENE)-2-MERCAPTO-1,3-THIAZOL-4(5H)-ONE
    • (5E)-5-(3-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
    • (5E)-5-[(3-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
    • Albb-009159
    • AKOS B018233
    • ART-CHEM-BB B018233
    • CHEMBRDG-BB 3018233
    • (5E)-5-(3-ethoxybenzylidene)-2-thioxo-thiazolidin-4-one
    • (5E)-5-[(3-ethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone
    • (5E)-5-[(3-ethoxyphenyl)methylene]-2-thioxo-thiazolidin-4-one
    • (5E)-5-(3-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one(SALTDATA: FREE)
    • (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
    • MDL: MFCD04968949
    • Inchi: InChI=1S/C12H11NO2S2/c1-2-15-9-5-3-4-8(6-9)7-10-11(14)13-12(16)17-10/h3-7H,2H2,1H3,(H,13,14,16)/b10-7+
    • InChI Key: ILTPDFXVEVRXRT-JXMROGBWSA-N
    • SMILES: CCOC1=CC=CC(/C=C/2\C(NC(S2)=S)=O)=C1

Computed Properties

  • Exact Mass: 265.02300
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3

Experimental Properties

  • Density: 1.329
  • Boiling Point: 413.221°C at 760 mmHg
  • Flash Point: 203.709°C
  • Refractive Index: 1.652
  • PSA: 102.76000
  • LogP: 2.42100

(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Security Information

  • HazardClass:IRRITANT

(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Pricemore >>

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(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:127378-24-9)(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Order Number:A1125871
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:37
Price ($):302.0
Email:sales@amadischem.com

Additional information on (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Introduction to (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS No. 127378-24-9)

Compound with the chemical name (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one and the CAS number 127378-24-9 represents a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the thiazole derivative class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. Thiazole derivatives are known for their structural versatility and have been extensively studied for their roles in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular structure of (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one incorporates several key functional groups that contribute to its unique chemical and biological properties. The presence of a mercapto group at the 2-position of the thiazole ring and an ethoxy-substituted benzylidene moiety at the 5-position introduces both reactivity and potential interaction sites with biological targets. This configuration allows for a range of possible interactions with enzymes and receptors, making it a promising candidate for drug discovery.

In recent years, there has been a growing interest in thiazole derivatives as scaffolds for developing novel therapeutic agents. The< strong>mercapto group in particular has been highlighted for its ability to form disulfide bonds, which are crucial in various biological processes. Additionally, the< strong>ethoxybenzylidene moiety can participate in hydrogen bonding and π-stacking interactions, further enhancing the compound's binding affinity to biological targets. These features make (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one a valuable compound for medicinal chemistry research.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps typically include condensation reactions between appropriate precursors followed by functional group modifications. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce the ethoxybenzylidene moiety efficiently. The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm its structural integrity.

One of the most compelling aspects of (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is its potential application in addressing various diseases. Current research indicates that this compound exhibits promising activities against several types of cancer cells by inhibiting key signaling pathways involved in tumor growth and progression. For instance, studies have shown that it can interfere with the activity of enzymes such as kinases, which are often overexpressed in cancer cells. Furthermore, its ability to induce apoptosis in cancer cells without significant toxicity to healthy cells makes it an attractive candidate for further development.

In addition to its anticancer potential, (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has shown promise in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including arthritis and autoimmune disorders. Research suggests that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect is attributed to its ability to interact with specific enzymes involved in the inflammatory response, thereby reducing inflammation and alleviating symptoms associated with these conditions.

The pharmacokinetic properties of (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one are also an important consideration in its development as a therapeutic agent. Studies have indicated that it exhibits good oral bioavailability and moderate tissue distribution upon administration. This suggests that it could be delivered via oral routes without significant loss of efficacy. Additionally, its stability under physiological conditions enhances its potential as a drug candidate.

Evaluation of the compound's safety profile is crucial before proceeding to clinical trials. Preliminary toxicology studies have demonstrated that (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is well-tolerated at moderate doses but may cause some side effects at higher concentrations. Common side effects observed include gastrointestinal discomfort and mild liver enzyme elevation. However, these effects are generally reversible upon discontinuation of treatment or dose adjustment.

The future direction of research on (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one includes further optimization of its chemical structure to enhance its pharmacological properties and reduce potential side effects. Additionally, exploring new synthetic routes that improve yield and scalability will be essential for large-scale production. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in advancing this compound towards clinical development.

In conclusion, (5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS No. 127378-24-9) is a versatile thiazole derivative with significant potential in pharmaceutical applications. Its unique molecular structure and demonstrated biological activities make it a promising candidate for treating various diseases, particularly cancer and inflammatory disorders. Continued research and development will be necessary to fully realize its therapeutic potential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:127378-24-9)(5E)-5-(3-Ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
A1125871
Purity:99%
Quantity:5g
Price ($):302.0
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